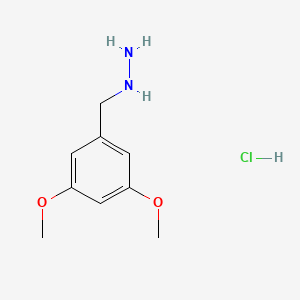![molecular formula C8H14ClNO2 B1459312 Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride CAS No. 1389264-36-1](/img/structure/B1459312.png)
Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride
Übersicht
Beschreibung
“Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride” is a chemical compound with the molecular formula C8H13NO2 . It is a solid substance and its InChI code is 1S/C8H13NO2.ClH/c1-11-8(10)7-5-2-6(7)4-9-3-5;/h5-7,9H,2-4H2,1H3;1H .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . Unfortunately, the specific details of the molecular structure analysis are not available in the searched resources.Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 215.1±33.0 °C and a predicted density of 1.117±0.06 g/cm3 . It should be stored at 2-8°C, protected from light . Its pKa is predicted to be 10.56±0.40 .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride has been utilized in asymmetric synthesis. For instance, derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates are synthesized through Aza-Diels-Alder reactions, achieving significant yields and diastereomeric excesses, highlighting its utility in creating stereochemically complex molecules (Waldmann & Braun, 1991).
Synthesis of Bicyclic Analogues
The compound has been applied in synthesizing bicyclic analogues of significant biological molecules. For example, 3-azabicyclo[3.2.0]heptane derivatives have been developed as γ-aminobutyric acid analogues, using intermolecular [2+2] photocycloaddition as a key step (Petz & Wanner, 2013).
Microwave-assisted Synthesis
The compound's derivatives have been synthesized under microwave-assisted conditions. This method has demonstrated significant efficiency and selectivity, as seen in the synthesis of methyl 7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate (Onogi, Higashibayashi, & Sakurai, 2012).
Development of Novel Building Blocks
This compound has been used in developing new building blocks for medicinal chemistry. For example, the synthesis of 3-oxa-6-azabicyclo[3.1.1]heptane as a morpholine-based building block demonstrates its potential in drug design (Walker, Eklov, & Bedore, 2012).
Safety and Hazards
“Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride” is classified under the GHS07 hazard class . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Wirkmechanismus
The compound’s structure also includes a morpholine ring . Morpholine derivatives are known to have various biological activities, including antimicrobial, antifungal, and anticancer effects . 11]heptane-6-carboxylate hydrochloride”, it’s difficult to predict its exact target and mode of action.
As for its pharmacokinetics, factors such as its molecular weight , predicted boiling point , and predicted density could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Lastly, environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, it’s recommended to store the compound at 2-8°C .
Eigenschaften
IUPAC Name |
methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-8(10)7-5-2-6(7)4-9-3-5;/h5-7,9H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIISKEZBOHDVDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[5-(2-Fluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride](/img/structure/B1459229.png)



![4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1459236.png)

![1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione](/img/structure/B1459238.png)
![3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459240.png)






